molecular formula C13H16O4 B14362675 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 91625-14-8

8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane

Katalognummer: B14362675
CAS-Nummer: 91625-14-8
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: BBUGWHVMMVUGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl derivatives with appropriate spirocyclic precursors. One common method involves the use of phenoxymethyl chloride and a spirocyclic diol under basic conditions to form the desired spirocyclic ether. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted spirocyclic ethers.

Wissenschaftliche Forschungsanwendungen

8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[4.4]nonane-1,6-dione: A spirocyclic ketone with distinct chemical properties.

Uniqueness

8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is unique due to its phenoxymethyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development .

Eigenschaften

91625-14-8

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

8-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane

InChI

InChI=1S/C13H16O4/c1-2-4-12(5-3-1)14-9-11-8-13(17-10-11)15-6-7-16-13/h1-5,11H,6-10H2

InChI-Schlüssel

BBUGWHVMMVUGAD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)CC(CO2)COC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.